
3-Chloro-4,4-dimethoxybutan-2-one
Vue d'ensemble
Description
“3-Chloro-4,4-dimethoxybutan-2-one” is a chemical compound. It is a derivative of “4,4-Dimethoxy-2-butanone”, also known as Acetylacetaldehyde dimethylacetal .
Molecular Structure Analysis
The molecular formula of “4,4-Dimethoxy-2-butanone” is C6H12O3 . The molecular weight is 132.16 . The InChI key is PJCCSZUMZMCWSX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4,4-Dimethoxy-2-butanone” is a liquid with a refractive index of 1.414 (lit.) . It has a boiling point of 70-73 °C/20 mmHg (lit.) and a density of 0.996 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Development of Fine Chemicals
3-Chloro-4,4-dimethoxybutan-2-one is utilized as a raw material in the synthesis of various fine chemicals. Its use simplifies the industrial production process and reduces production costs. Significant applications include the synthesis of chemicals like 2-chloro-3-amino-4-methylpyridine, 3-Hydroxy-3-methyl-1,1-dimethoxybutane, and 2-mercapto-4-methylpyrimidine (Cheng, 2005).
Role in Synthesizing Chloro-Phenyl Compounds
The compound plays a crucial role in the synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one. This synthesis involves condensation and hydrogenation processes using 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone as raw materials. This method provides an economically and technically favorable approach compared to previously reported methods (Shen, 2007).
Application in Chemoselective Reactions
3-Chloro-4,4-dimethoxybutan-2-one is involved in chemoselective reactions with allylsilanes. The reaction selectively targets the acetal moiety, demonstrating its importance in organic synthesis and chemical reactions (Ojima & Kumagai, 1978).
Use in Analytical Chemistry
The compound is used in analytical chemistry, particularly in the HPLC-fluorescence determination of chlorocresol and chloroxylenol in pharmaceuticals. Its role as a fluorogenic labelling reagent in pre-column derivatization for HPLC separation of chlorophenols highlights its versatility in analytical applications (Gatti et al., 1997).
Involvement in Ring-Opening Reactions
This chemical plays a role in the stereo and regioselectivities of ring-opening reactions, particularly in the conversion of epoxides. The reaction of 2,3-epoxybutane with aluminum chloride, yielding 3-chloro-2-butanol, demonstrates the influence of different solvents on the reaction's outcome (Inoue et al., 1976).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-4,4-dimethoxybutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-4(8)5(7)6(9-2)10-3/h5-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWZRMDDQITHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575186 | |
| Record name | 3-Chloro-4,4-dimethoxybutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,4-dimethoxybutan-2-one | |
CAS RN |
91157-98-1 | |
| Record name | 3-Chloro-4,4-dimethoxybutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

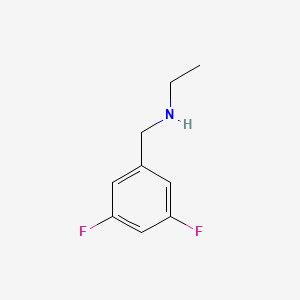
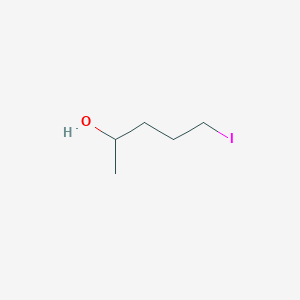
![N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B3058610.png)
![2-[(2-Naphthylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B3058612.png)

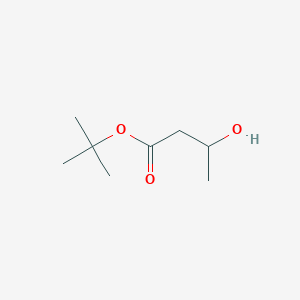
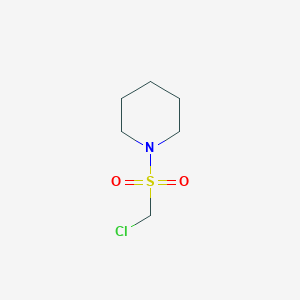
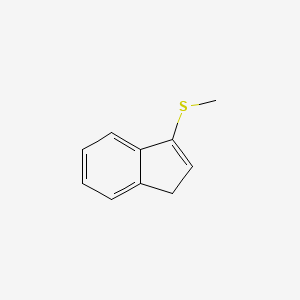
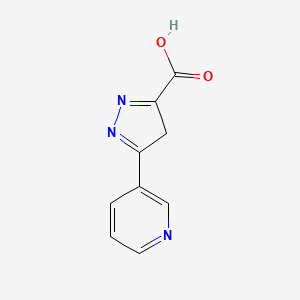
![2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane](/img/structure/B3058620.png)
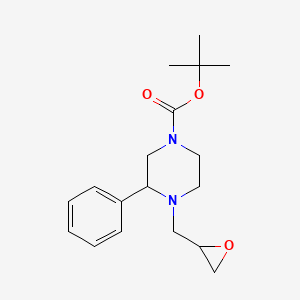

![5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one](/img/structure/B3058626.png)
